4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is an organoboron compound that features a thiazole ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole typically involves the reaction of 4,5-dimethylthiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran or dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing the reaction conditions for larger volumes, ensuring efficient mixing, and maintaining the required temperature and pressure conditions. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The compound can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.
Hydrolysis: The boronate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids and Bases: For hydrolysis reactions, common acids include hydrochloric acid, while bases include sodium hydroxide.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Resulting from oxidation or hydrolysis of the boronate ester group.
Scientific Research Applications
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Materials Science: Employed in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole primarily involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium-boronate complex, followed by transmetallation and reductive elimination steps to yield the final product .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boronate ester with applications in organic synthesis.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A compound with two boronate ester groups, used in the synthesis of more complex molecules.
Uniqueness
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is unique due to the presence of both a thiazole ring and a boronate ester group, which provides a combination of electronic properties and reactivity that is not commonly found in other compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C11H18BNO2S |
---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H18BNO2S/c1-7-8(2)16-9(13-7)12-14-10(3,4)11(5,6)15-12/h1-6H3 |
InChI Key |
SZKATOWJIWPYFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.